molecular formula C16H19N3O3 B5637849 5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B5637849
M. Wt: 301.34 g/mol
InChI Key: RUDWIIFBULKGGN-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and diazatricyclic moieties in its structure suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with a suitable amine, followed by cyclization and further functionalization steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the tricyclic core.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used but can include amines, hydroxylated derivatives, and various substituted aromatic compounds.

Scientific Research Applications

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new therapeutics.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which 5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

The specific molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also contain nitrogen atoms within a heterocyclic structure and exhibit a wide range of biological activities.

    Tricyclic Compounds: Other tricyclic compounds, such as tricyclic antidepressants, share a similar core structure but differ in their specific functional groups and biological activities.

    Nitroaromatic Compounds: Compounds containing nitro groups on an aromatic ring often exhibit unique reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-4-3-5-12(6-11)19(21)22/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDWIIFBULKGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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